Product packaging for L-Phospholactate(Cat. No.:CAS No. 28238-07-5)

L-Phospholactate

Cat. No.: B1238378
CAS No.: 28238-07-5
M. Wt: 170.06 g/mol
InChI Key: CSZRNWHGZPKNKY-REOHCLBHSA-N
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Description

Contextualization within Intermediary Metabolism

L-Phospholactate holds a distinct position within the network of intermediary metabolism. Its presence and function can vary significantly depending on the organism and cellular context.

In many organisms, including animal cells, 2-phospho-L-lactate is recognized as a side product of a primary metabolic pathway: glycolysis. researchgate.netnih.gov Specifically, it is generated through a secondary activity of pyruvate (B1213749) kinase, the enzyme that catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate (B93156) to pyruvate. nih.govnih.govbiorxiv.org While this reaction to produce pyruvate is the enzyme's main function, its promiscuous activity can also lead to the phosphorylation of L-lactate, forming 2-phospho-L-lactate. nih.gov

The presence of such side products necessitates "metabolic proofreading" or "metabolite repair" mechanisms. Enzymes like phosphoglycolate phosphatase (PGP) are crucial in this role, as they dephosphorylate and clear metabolites like this compound. researchgate.netnih.gov This prevents the accumulation of these compounds, which can be toxic or inhibit key metabolic enzymes such as triosephosphate isomerase and phosphofructokinase, thereby maintaining metabolic homeostasis. researchgate.netnih.gov

In certain microorganisms, this compound is not a mere byproduct but a key intermediate in a specific biosynthetic pathway. In methanogenic archaea and some bacteria, it is a precursor in the synthesis of coenzyme F420, a deazaflavin cofactor that functions as a crucial electron carrier in various redox reactions. ebi.ac.uknih.gov The enzyme 2-phospho-L-lactate transferase (also known as CofD) catalyzes the transfer of the 2-phospho-L-lactate moiety to an intermediate in the pathway, forming the core of the coenzyme. ebi.ac.uknih.gov

Table 1: Key Research Findings on this compound in Metabolism

Metabolic ContextKey Enzyme(s)Function of this compoundOrganism/Cell Type
Glycolysis (Side-Reaction)Pyruvate KinaseByproduct formationAnimal cells, Plasmodium
Metabolite RepairPhosphoglycolate Phosphatase (PGP)Substrate for detoxificationPlasmodium, Mouse, Human, Yeast
Coenzyme F420 Biosynthesis2-phospho-L-lactate transferase (CofD)Essential biosynthetic intermediateMethanogenic archaea (e.g., Methanococcus jannaschii)

Stereoisomeric Forms and Biological Relevance

Lactate (B86563) and its phosphorylated derivatives exist as stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. The two stereoisomers of phospholactate are this compound and D-phospholactate. This stereochemistry is of significant biological relevance, as enzymes are typically highly specific for one stereoisomer over the other.

As mentioned, 2-phospho-L-lactate is the isomer typically formed as a byproduct of pyruvate kinase in animal cells. researchgate.netbiorxiv.org Research on the malaria parasite Plasmodium berghei also identified 2-phospho-L-lactate as the relevant physiological substrate for its essential PGP enzyme, indicating its presence and the need for its removal in this organism. researchgate.netnih.gov

Conversely, studies in a different malaria parasite, Plasmodium falciparum, have found that the predominant isomer is 2-phospho-D-lactate. nih.govbiorxiv.org In this parasite, D-lactate is produced via the methylglyoxal (B44143) pathway, which serves to detoxify methylglyoxal, a toxic byproduct formed from glycolytic intermediates. nih.govbiorxiv.org This D-lactate is then believed to be phosphorylated to form 2-phospho-D-lactate. nih.gov The accumulation of this D-isomer is toxic, and its dephosphorylation is also handled by the PGP enzyme. biorxiv.org These differing findings in closely related parasites highlight the nuanced and species-specific roles of phospholactate stereoisomers in metabolic regulation. researchgate.netnih.gov

Table 2: Comparison of L- and D-Phospholactate

FeatureThis compoundD-Phospholactate
Primary Source (in eukaryotes)Side-reaction of Pyruvate Kinase. researchgate.netnih.govPhosphorylation of D-lactate from the methylglyoxal pathway. nih.govbiorxiv.org
Biological Context ExampleSubstrate for PGP enzyme in Plasmodium berghei. researchgate.netAccumulates in Plasmodium falciparum lacking PGP enzyme. nih.govbiorxiv.org
Metabolic RoleMetabolic byproduct requiring detoxification. nih.gov Also a key intermediate in prokaryotic coenzyme F420 synthesis. nih.govMetabolic byproduct requiring detoxification. biorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7O6P B1238378 L-Phospholactate CAS No. 28238-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-phosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZRNWHGZPKNKY-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416117
Record name L-PHOSPHOLACTATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28238-07-5
Record name L-PHOSPHOLACTATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Formation Pathways of Phospholactate

Generation via Pyruvate (B1213749) Kinase Side Reactions

The principal role of the enzyme pyruvate kinase is to catalyze the final, energy-yielding step in glycolysis, converting phosphoenolpyruvate (B93156) and ADP into pyruvate and ATP. ebi.ac.uk However, this enzyme is also known to catalyze a variety of side reactions. ebi.ac.uk One such minor reaction is the formation of 2-phospho-L-lactate. biorxiv.orgasm.orgbiorxiv.org

This side-reaction is thought to occur via the non-preferred, ATP-dependent phosphorylation of L-lactate. asm.orgnih.govbiorxiv.org While the enzyme's primary function is essentially irreversible under physiological conditions, its capacity for alternative catalytic activities highlights the promiscuity of enzyme active sites. wisc.edu Research on the malaria parasite Plasmodium falciparum has suggested that its intracellular pool of 2-phospholactate could, in part, be derived from L-lactate through the non-canonical activity of its pyruvate kinase. asm.orgnih.gov The structural basis for this interaction has been investigated through crystallographic studies of rabbit muscle pyruvate kinase complexed with L-phospholactate, which reveal how the ligand is accommodated within the enzyme's active site. ebi.ac.uk

Production within the Methylglyoxal (B44143) Pathway

A significant source of phospholactate, particularly the D-stereoisomer, is the methylglyoxal pathway. biorxiv.orgnih.gov This pathway serves to detoxify methylglyoxal, a reactive and toxic compound formed by the non-enzymatic elimination of phosphate (B84403) from the glycolytic triose phosphates, glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). biorxiv.orgnih.govbiorxiv.org High rates of glycolysis can lead to the accumulation of these sugar phosphates and consequently increase the production of methylglyoxal. biorxiv.orgwikipedia.org

In organisms like Plasmodium falciparum, the methylglyoxal pathway is the exclusive route for producing D-lactate. biorxiv.orgbiorxiv.org The process involves two key enzymes:

Glyoxalase I (GloI) converts methylglyoxal and glutathione (B108866) into S-D-lactoyl-glutathione. biorxiv.orgresearchgate.net

Glyoxalase II (GloII) then metabolizes S-D-lactoyl-glutathione to D-lactate. biorxiv.org

Subsequent research has shown that this D-lactate can be phosphorylated to form 2-phospho-D-lactate, which is considered a novel end-product of this detoxification pathway. biorxiv.org Experiments have demonstrated that exposing P. falciparum cultures to methylglyoxal results in a 15-fold increase in intracellular 2-phospholactate levels, confirming the link between the two. nih.govresearchgate.net This formation of the D-enantiomer of phospholactate in the methylglyoxal pathway contrasts with the L-enantiomer typically produced as a side-product of pyruvate kinase in animal cells. biorxiv.orgbiorxiv.org

This compound in Coenzyme Biosynthesis Pathways

This compound is a vital building block in the biosynthesis of coenzyme F420, a redox-active cofactor with a role analogous to NAD and FAD in specific organisms. rcsb.org This coenzyme is essential for various metabolic processes in methanogenic archaea and certain bacteria, including antibiotic synthesis. rcsb.orgexpasy.org

The synthesis of coenzyme F420 involves a series of enzymatic steps where this compound is incorporated into the final structure. rcsb.org The key enzymes and reactions include:

2-phospho-L-lactate guanylyltransferase (CofC): This enzyme catalyzes the activation of (2S)-2-phospholactate. It facilitates the condensation of phospholactate with GTP, resulting in the formation of (2S)-lactyl-2-diphospho-5'-guanosine (LPPG) and releasing diphosphate. expasy.orgwikipedia.orguniprot.org

2-phospho-L-lactate transferase (CofD): In the subsequent step, this enzyme transfers the 2-phospholactate group from the activated LPPG molecule to a precursor molecule called 7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO). ebi.ac.uk

This reaction creates an L-lactyl phosphodiester of FO, which is then further modified (typically by the addition of glutamate (B1630785) residues) to produce the final, functional coenzyme F420. rcsb.orgebi.ac.uk The characterization of these enzymes, such as the CofD from the archaeon Methanococcus jannaschii, has been a significant breakthrough in understanding this essential biosynthetic pathway.

Data Tables

Table 1: Enzymes in this compound Biosynthesis and Related Pathways

EnzymePathwayRole Related to PhospholactateOrganism Example(s)
Pyruvate Kinase Glycolysis (Side Reaction)Catalyzes the minor side reaction of phosphorylating L-lactate to form 2-phospho-L-lactate. ebi.ac.ukasm.orgMammals, Plasmodium falciparum ebi.ac.ukasm.org
Glyoxalase I & II Methylglyoxal PathwayProduce D-lactate from methylglyoxal; D-lactate is the precursor to 2-phospho-D-lactate. biorxiv.orgPlasmodium falciparum biorxiv.org
2-phospho-L-lactate guanylyltransferase (CofC) Coenzyme F420 BiosynthesisActivates this compound by reacting it with GTP to form LPPG. expasy.orguniprot.orgMethanogenic Archaea expasy.orguniprot.org
2-phospho-L-lactate transferase (CofD) Coenzyme F420 BiosynthesisTransfers the 2-phospholactate moiety from LPPG to the F0 precursor. ebi.ac.ukMethanogenic Archaea, Bacteria ebi.ac.uk

Enzymology of Phospholactate Interconversion and Interaction

Phospholactate Phosphatases (PGPs)

Phospholactate phosphatases (PGPs) are a class of enzymes that catalyze the hydrolysis of L-phospholactate to L-lactate and inorganic phosphate (B84403). These enzymes play a vital role in metabolic proofreading by eliminating potentially toxic phosphorylated metabolites.

Substrate Specificity and Stereoselectivity

PGPs exhibit a degree of substrate specificity, though some homologs can act on a broader range of phosphorylated compounds. nih.gov Notably, many PGPs show a clear stereoselectivity for the L-isomer of phospholactate over the D-isomer. nih.govresearchgate.net For instance, studies on the PGP from the malaria parasite Plasmodium berghei (PbPGP) have demonstrated its specific activity towards 2-phospho-L-lactate, with no significant activity observed with 2-phospho-D-lactate. nih.govresearchgate.net This stereospecificity is crucial for the enzyme's function in selectively removing the L-isomer, which can arise as a side product of certain metabolic pathways. researchgate.net Besides this compound, some PGPs can also hydrolyze other small phosphorylated molecules like 2-phosphoglycolate (B1263510) and glycerol-3-phosphate. nih.govnih.gov

Table 1: Kinetic Parameters of Plasmodium berghei Phosphoglycolate Phosphatase (PbPGP) for Various Substrates

Substrate Km (μM) Vmax (μmol min-1 mg-1) kcat (s-1) kcat/Km (M-1 s-1)
2-Phospho-L-lactate 5110 ± 29 15.3 ± 0.13 9.61 ± 0.08 1881
2-Phosphoglycolate 2526 ± 173 17.9 ± 0.5 11.26 ± 0.31 4458
β-Glycerophosphate 2110 ± 11 16.2 ± 0.14 10.18 ± 0.08 4827

Data adapted from kinetic studies on PbPGP, highlighting its activity on this compound in comparison to other substrates. nih.gov

Structural Basis of Enzyme-Phospholactate Recognition

The ability of PGPs to specifically recognize and dephosphorylate this compound is rooted in the three-dimensional structure of their active site. The active site is a pocket or cleft within the enzyme that contains specific amino acid residues responsible for substrate binding and catalysis. wikibooks.orgwikipedia.org The binding of this compound is mediated by a network of interactions, including hydrogen bonds and coordination with the essential metal cofactor. oup.com The precise arrangement of these residues creates a chiral environment that favors the binding of the L-stereoisomer over the D-stereoisomer, thus explaining the observed stereoselectivity. biorxiv.org Structural analyses of PGP homologs have revealed that the active site is composed of amino acids that may not be adjacent in the primary sequence but are brought together by the protein's folding. wikibooks.org

LPPG:FO 2-Phospho-L-lactate Transferase (CofD)

In contrast to the catabolic role of PGPs, LPPG:FO 2-phospho-L-lactate transferase, also known as CofD, utilizes this compound in an anabolic pathway. This enzyme is a key component in the biosynthesis of coenzyme F420, a deazaflavin cofactor involved in various redox reactions in many archaea and some bacteria. semanticscholar.org

Catalytic Mechanism and Cofactor Requirements

CofD catalyzes the transfer of the 2-phospho-L-lactate group from lactyl(2)diphospho-(5')guanosine (LPPG) to 7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO). acs.orgnih.govwikipedia.org This reaction results in the formation of F420-0, the immediate precursor to coenzyme F420, and guanosine (B1672433) monophosphate (GMP). acs.orgnih.gov The catalytic activity of CofD is dependent on the presence of Mg2+ ions. acs.orgnih.govuniprot.orguniprot.org Studies on the enzyme from Methanococcus jannaschii suggest that the catalytic mechanism does not involve the formation of a covalent enzyme intermediate. acs.orgnih.gov The enzyme also exhibits some side reactions, such as the hydrolysis of F420-0 to FO, which can be explained by a common mechanistic framework. acs.org

Role in Coenzyme F420 Biosynthesis

The reaction catalyzed by CofD is a critical step in the biosynthesis of coenzyme F420. semanticscholar.orgacs.org In the canonical pathway found in many archaea, this compound is first activated by the enzyme CofC, which condenses it with GTP to form the LPPG intermediate. semanticscholar.org CofD then acts on LPPG, transferring the phospholactyl moiety to the FO core. semanticscholar.orgacs.org The activity of CofC is often dependent on the presence of CofD, suggesting a potential channeling of the unstable LPPG intermediate between the two enzymes. semanticscholar.orgbiorxiv.org In some organisms, variations of this pathway exist where phosphoenolpyruvate (B93156) (PEP) is used instead of this compound, highlighting the adaptability of this biosynthetic route. asm.orgasm.org The CofD enzyme plays a significant role in controlling the specificity of this combined biosynthetic step. biorxiv.orgasm.org

Interactions with Phosphoenolpyruvate-Utilizing Enzymes

This compound, due to its structural resemblance to the substrate phosphoenolpyruvate (PEP), can interact with various enzymes that utilize PEP. researchgate.net This interaction is often inhibitory, as this compound can bind to the active site of these enzymes, thereby competing with PEP. researchgate.netresearchgate.net The specifics of this inhibition can differ based on the enzyme and its source organism.

Kinetic Analysis with Pyruvate (B1213749) Kinase Analogues

Pyruvate kinase is a critical enzyme in the glycolytic pathway, responsible for the transfer of a phosphate group from phosphoenolpyruvate to ADP, which results in the formation of pyruvate and ATP. wikipedia.org The interaction between this compound and pyruvate kinase has been studied to understand the enzyme's substrate specificity and catalytic mechanism. researchgate.net

Kinetic analyses have established that this compound functions as a competitive inhibitor of pyruvate kinase. researchgate.netresearchgate.net For example, studies on pyruvate kinase from rabbit muscle have indicated that the binding of this compound and phosphoenolpyruvate to the enzyme is mutually exclusive. researchgate.net this compound is considered a weak competitive inhibitor of pyruvate kinase. researchgate.net

InhibitorReported Inhibition
This compoundWeak competitive inhibitor
FluorophosphatesInhibitor
Pyridoxal 5′-phosphateInhibitor
Creatine phosphateInhibitor
OxalateInhibitor

Ligand Binding and Allosteric Modulation Studies

Beyond competitive inhibition, this compound can engage in more intricate interactions with enzymes that utilize phosphoenolpyruvate, which includes allosteric modulation. wikipedia.orgpatsnap.com Allosteric regulation happens when a molecule binds to a site other than the enzyme's active site, which in turn affects the enzyme's catalytic activity. wikipedia.org

X-ray crystallography studies of rabbit muscle pyruvate kinase in complex with this compound have provided detailed insights into its binding. nih.govrcsb.org These studies revealed that the binding of this compound can induce significant conformational changes in the enzyme, characterized by the movement of protein domains. nih.govuniprot.org Specifically, the subunits of the enzyme can adopt different conformations, leading to varying degrees of closure of the active site cleft. nih.govrcsb.org

In the most closed conformation, a magnesium ion (Mg2+) coordinates with the carboxylate oxygen, the bridging ester oxygen, and a nonbridging phosphoryl oxygen of this compound. nih.govrcsb.org This coordination with Mg2+ is absent in the more open conformations. nih.govrcsb.org A potassium ion (K+) also coordinates with a phosphoryl oxygen of this compound, and its position is not affected by the different subunit conformations. nih.govrcsb.org The binding of this compound is further stabilized by interactions with the side chain of an arginine residue (Arg 72), which, along with Mg2+ and K+, creates a positive charge locus for the phosphate group of the analogue. nih.gov

Biological Functions and Metabolic Significance of Phospholactate

Role as a Metabolic Proofreading and Repair Metabolite

L-phospholactate is recognized as a subject of metabolic proofreading, a cellular process that identifies and corrects errors in metabolic pathways. Enzymes with high substrate turnover, such as pyruvate (B1213749) kinase, can produce aberrant or "damaged" metabolites as side products. biorxiv.orgnih.gov 2-phospho-L-lactate is considered one such product, arising from a side reaction of pyruvate kinase. biorxiv.orgnih.govresearchgate.net

The accumulation of these non-canonical metabolites can be toxic, often by inhibiting essential metabolic enzymes. biorxiv.org For instance, 2-phospho-L-lactate has been shown to be a potent inhibitor of key glycolytic enzymes like triosephosphate isomerase and phosphofructokinase. biorxiv.orgnih.gov To prevent this metabolic disruption, cells employ "metabolite repair" enzymes that detoxify these harmful compounds.

The primary enzyme responsible for the clearance of phospholactate is phosphoglycolate phosphatase (PGP). researchgate.net PGP is a member of the haloacid dehalogenase (HAD) family of phosphatases and functions to dephosphorylate phospholactate, converting it back to lactate (B86563). researchgate.netnih.gov This action is vital for maintaining metabolic homeostasis by preventing the toxic buildup of phospholactate and other damaged metabolites like 4-phosphoerythronate. nih.gov The essentiality of this proofreading function is highlighted by gene knockout studies in the malaria parasite Plasmodium berghei, which demonstrated that the absence of the PGP enzyme is lethal, underscoring its critical role in cellular survival. biorxiv.orgresearchgate.net

Impact on Central Carbon Metabolism

The concentration of this compound, managed by enzymes like PGP, has a significant regulatory impact on the central carbon metabolism, particularly glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).

This compound and other PGP substrates can act as regulators of glycolysis. ontosight.aiontosight.ai The accumulation of 2-phospho-L-lactate, which occurs when PGP function is compromised, can inhibit crucial glycolytic enzymes. biorxiv.org Specifically, it has been shown to inhibit phosphofructokinase-2 (PFK-2), which is involved in regulating the levels of the potent allosteric activator fructose-2,6-bisphosphate in some organisms. nih.govbiorxiv.org

The influence of this compound on the pentose phosphate pathway (PPP) is largely indirect and linked to the function of the PGP enzyme. The PPP is a crucial pathway that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and protecting against oxidative stress, as well as producing precursors for nucleotide synthesis. khanacademy.orgwikipedia.org

In P. falciparum, the loss of PGP function causes a significant metabolic shift. nih.gov As mentioned, the resulting accumulation of 4-phosphoerythronate inhibits the PPP enzyme 6-phosphogluconate dehydrogenase (6-PGD). nih.gov This blockage leads to an accumulation of its substrate, 6-phosphogluconate, and a subsequent feedback inhibition of an upper glycolytic enzyme. nih.gov This complex feedback loop ultimately results in an increased redirection of carbon from glycolysis into the pentose phosphate pathway, despite the inhibition of a key PPP enzyme. nih.gov This highlights a sophisticated mechanism where the repair of damaged metabolites like phospholactate is crucial for coordinating the balance between glycolysis and the PPP. nih.gov

Physiological Roles in Microbial Metabolism

Phospholactate plays distinct and vital roles in the metabolism of various microorganisms, from pathogenic protozoa to bacteria and archaea.

In the malaria parasite Plasmodium, phospholactate metabolism is a critical aspect of its survival within human red blood cells. The parasite has a high rate of glycolysis, which can lead to the production of metabolic side products that require detoxification. nih.gov

Studies in P. falciparum have shown that the disruption of the PGP enzyme leads to a 12-fold increase in intracellular 2-phospholactate levels. nih.gov Interestingly, the phospholactate in P. falciparum appears to be derived primarily from D-lactate, not L-lactate. nih.govbiorxiv.org This D-lactate is produced via the methylglyoxal (B44143) detoxification pathway, which neutralizes methylglyoxal, a toxic byproduct formed from glycolytic intermediates. nih.govbiorxiv.orgbiorxiv.org The D-lactate is then thought to be phosphorylated by an unknown kinase to form 2-phospho-D-lactate. researchgate.netnih.gov

In contrast, research on the related parasite P. berghei identified 2-phospho-L-lactate as the key physiological substrate for its PGP enzyme. nih.govresearchgate.net This L-isomer is believed to be a side product of the enzyme pyruvate kinase. biorxiv.orgnih.gov The clearance of both 2-phosphoglycolate (B1263510) and 2-phospho-L-lactate by PGP is essential for the parasite, as their accumulation inhibits the vital glycolytic enzymes triosephosphate isomerase and phosphofructokinase. biorxiv.orgnih.gov These findings underscore the central role of phospholactate metabolism and its enzymatic regulation in the survival of Plasmodium parasites.

Table 1: Research Findings on Phospholactate in Plasmodium Species

Feature Plasmodium falciparum Plasmodium berghei
Primary Isomer 2-phospho-D-lactate nih.govbiorxiv.org 2-phospho-L-lactate nih.govresearchgate.net
Metabolic Origin Methylglyoxal detoxification pathway nih.govbiorxiv.org Pyruvate kinase side reaction biorxiv.orgnih.gov
Key Repair Enzyme Phosphoglycolate Phosphatase (PGP) nih.gov Phosphoglycolate Phosphatase (PGP) researchgate.net

| Effect of PGP Loss | Accumulation of 2-phospholactate and 4-phosphoerythronate, leading to inhibition of PPP and glycolysis enzymes. nih.gov | Lethal due to accumulation of toxic metabolites (2-phosphoglycolate, 2-phospho-L-lactate) that inhibit key glycolytic enzymes. biorxiv.orgresearchgate.net |

Beyond its role in repairing errors from central metabolism, phospholactate is a key intermediate in specialized metabolic pathways in other microorganisms, such as certain bacteria and archaea. oup.com

One of the most notable roles is in the biosynthesis of coenzyme F420, a redox cofactor involved in challenging chemical reactions, including methanogenesis and the biodegradation of xenobiotics. oup.com In many archaea, 2-phospho-L-lactate serves as the linker that connects the deazaflavin headgroup of the coenzyme to its polyglutamate tail. oup.com It is first activated by GTP to form lactyl-2-diphospho-5'-guanosine in a reaction catalyzed by 2-phospho-L-lactate guanylyltransferase (CofC). ebi.ac.uk

In some bacteria, such as Mycobacterium smegmatis, there has been debate over the precise precursor for F420 biosynthesis. asm.org While 2-phospho-L-lactate was long proposed as the substrate, recent evidence from whole-cell studies suggests that phosphoenolpyruvate (B93156) (PEP) is the actual starting substrate. asm.org This highlights the metabolic diversity among microorganisms in their use of and pathways involving phospholactate.

Table 2: Chemical Compounds Mentioned

Compound Name
2-phospho-D-lactate
2-phospho-L-lactate
2-phosphoglycolate
4-phosphoerythronate (4-PE)
6-phosphogluconate (6-PGD)
Coenzyme F420
D-lactate
Fructose-2,6-bisphosphate
Glucose-6-phosphate
Glucose-6-phosphate isomerase
GTP
L-lactic acid
This compound
Lactate
Methylglyoxal
NADPH
Pentose Phosphate Pathway (PPP)
Phosphoenolpyruvate (PEP)
Phosphofructokinase (PFK)
Phosphofructokinase-2 (PFK-2)
Phosphoglycolate phosphatase (PGP)
Pyruvate kinase

Molecular Regulation of Phospholactate Metabolism

Genetic Regulation of Enzymes Involved in Phospholactate Turnover

The turnover of L-phospholactate is dictated by the expression of genes encoding the enzymes responsible for its synthesis and degradation. The primary enzyme for its breakdown is phosphoglycolate phosphatase (PGP), a member of the haloacid dehalogenase (HAD) family of metabolite phosphatases. biorxiv.orgasm.org In mammals and yeast, PGP is recognized as a crucial "metabolite repair" enzyme that dephosphorylates side-products of glycolysis, including 2-phospho-L-lactate, which is produced adventitiously by pyruvate (B1213749) kinase. researchgate.net

In the malaria parasite Plasmodium falciparum, the PGP gene (PF3D7_0715000) is critical for normal growth during the asexual blood stage. asm.orgbiorxiv.org Targeted deletion of the pgp gene in P. falciparum results in the accumulation of 2-phospholactate and another metabolic side-product, 4-phosphoerythronate, leading to dysregulation of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. biorxiv.orgasm.orgbiorxiv.org The parasite's PGP is homologous to yeast Pho13 and mammalian PGP, indicating an evolutionarily conserved mechanism for controlling phosphometabolite levels. biorxiv.orgresearchgate.netbiorxiv.org

In the context of biosynthesis, this compound is a key intermediate in the production of coenzyme F420 in certain archaea and bacteria. In the archaeon Methanococcus jannaschii, the enzyme 2-phospho-L-lactate transferase catalyzes the transfer of the 2-phospholactate moiety to a precursor molecule. acs.org This enzyme is encoded by the cofD gene, which is part of the coenzyme F420 biosynthesis pathway. acs.orgebi.ac.ukuniprot.org

The synthesis of this compound can also occur through the phosphorylation of L-lactic acid by L-lactate kinase. ontosight.ai Furthermore, the glycolytic enzyme pyruvate kinase can generate 2-phospho-L-lactate as a minor side product. biorxiv.orgresearchgate.net

Table 1: Genes and Enzymes in this compound Turnover

GeneEnzymeFunction in this compound MetabolismOrganism(s) of StudyReference
pgp (e.g., PF3D7_0715000)Phosphoglycolate Phosphatase (PGP)Degradation (dephosphorylation) of this compound.Plasmodium falciparum, Mammals, Yeast biorxiv.orgasm.orgresearchgate.netbiorxiv.org
cofD (e.g., MJ1256)2-phospho-L-lactate transferaseSynthesis (transfers 2-phospholactate moiety in coenzyme F420 biosynthesis).Methanococcus jannaschii, Halococcus saccharolyticus acs.orgebi.ac.ukuniprot.org
N/APyruvate Kinase (PK)Synthesis (adventitious side-product formation).Mammals, Yeast biorxiv.orgresearchgate.net
N/AL-lactate kinaseSynthesis (phosphorylation of L-lactic acid).General Biochemistry ontosight.ai

Allosteric Control Mechanisms Mediated by Phospholactate

This compound functions as an allosteric regulator, directly influencing the activity of key metabolic enzymes. A primary target of this regulation is the family of bifunctional enzymes known as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB). biorxiv.orgbiorxiv.org Research has demonstrated that 2-phospho-L-lactate inhibits PFKFB enzymes. biorxiv.orgnih.gov

The PFKFB enzymes are responsible for synthesizing and degrading fructose-2,6-bisphosphate, which is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a major control point in glycolysis. biorxiv.orgplos.org By inhibiting the kinase activity of PFKFB, this compound reduces the cellular concentration of fructose-2,6-bisphosphate. This, in turn, decreases the activity of PFK-1, thereby downregulating glycolytic flux. researchgate.net This regulatory action is considered a crucial part of a feedback mechanism that prevents the excessive accumulation of glycolytic intermediates. researchgate.net

Interestingly, this regulatory role appears to differ across organisms. While significant in mammals, this mechanism is absent in the parasite P. falciparum, which lacks PFKFB homologs, suggesting that this compound may have different regulatory functions in this organism. biorxiv.orgnih.gov

Although this compound has been co-crystallized with pyruvate kinase, these studies typically use it as a non-reactive analog of the substrate phosphoenolpyruvate (B93156) to investigate the enzyme's active site and its response to other allosteric effectors. ebi.ac.ukresearchgate.netuniprot.orgnih.gov In this context, this compound itself is not acting as an allosteric regulator of pyruvate kinase but as a tool to study the enzyme's structural dynamics. ebi.ac.ukresearchgate.net

Table 2: Allosteric Regulation by this compound

Target EnzymeEffect of this compoundMetabolic ConsequenceReference
6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB)InhibitionDecreases levels of fructose-2,6-bisphosphate, leading to reduced activation of phosphofructokinase-1 (PFK-1) and a slowdown of glycolysis. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov

Compound Index

Advanced Methodologies for L Phospholactate Research

Stereoselective Synthesis of L-Phospholactate and Analogues for Biochemical Probes

The generation of stereochemically pure this compound and its analogues is fundamental for creating precise biochemical probes. These probes are essential for studying enzyme-substrate interactions and for accurately identifying and quantifying the enantiomer-specific roles of phospholactate in metabolic pathways. While the synthesis of racemic 2-phospho-DL-lactate can be achieved through straightforward chemical methods, stereoselective synthesis requires more complex strategies to control the chirality at the C2 position. asm.orgasm.org

One effective strategy for stereoselective synthesis involves using chiral pool starting materials. For instance, a synthetic route can be developed starting from L-serine, a readily available and inexpensive chiral amino acid. nih.gov This approach involves converting L-serine into a chiral epoxyester. nih.gov The subsequent regioselective ring-opening of this epoxide intermediate can yield the desired α-hydroxyester with the correct L-configuration, which can then be phosphorylated to produce this compound. nih.gov

Furthermore, methods developed for analogous chiral phosphonates can be adapted for this compound. Techniques such as Lewis acid-mediated hydrophosphonylation or phosphite (B83602) addition to protected 5'-nucleoside aldehydes have been used to create chiral phosphonate (B1237965) derivatives with high stereoselectivity. science.gov These methodologies offer a pathway to synthesize not only this compound but also a variety of its analogues, where modifications to the lactate (B86563) or phosphate (B84403) moiety can be introduced to probe specific biological functions or to act as inhibitors for enzymes like pyruvate (B1213749) kinase. researchgate.net

Quantitative Analytical Techniques for Phospholactate Detection in Biological Samples

Accurate detection and quantification of phospholactate within complex biological matrices are critical for understanding its metabolic relevance. Researchers employ highly sensitive analytical methods to measure its concentration and track its dynamic changes in response to various stimuli or genetic modifications.

Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as a primary tool for the quantitative analysis of phospholactate. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used. asm.orgasm.org

In studies on the parasite Plasmodium falciparum, researchers have developed robust LC-MS methods to quantify intracellular phospholactate. asm.org A common approach involves separating extracted metabolites on a SeQuant ZIC-pHILIC (hydrophilic interaction liquid chromatography) column, which is well-suited for retaining and separating polar compounds like phosphometabolites. asm.org Detection is often performed using a high-resolution mass spectrometer, such as a Quadrupole-Time of Flight (Q-TOF) instrument, operating in negative electrospray ionization (ESI) mode, as the phosphate group is readily deprotonated. asm.org Phospholactate is identified by its specific mass-to-charge ratio (m/z) of 168.9909 and its chromatographic retention time, which are confirmed by comparison to a synthesized authentic standard. asm.orgasm.org Sample preparation is a critical step, often involving rapid quenching of metabolism and extraction of metabolites from enriched cells, for example, using magnetic enrichment for parasitized red blood cells. asm.orgasm.org

Table 1: Parameters for LC-MS Detection of Phospholactate in P. falciparum
ParameterDescriptionReference
Chromatography ColumnSeQuant ZIC-pHILIC (5 μm, 150 x 4.6 mm) asm.org
Mobile Phase AWater with 20 mM ammonium (B1175870) carbonate asm.org
Mobile Phase B100% Acetonitrile asm.org
Ionization ModeNegative Electrospray Ionization (ESI) asm.org
Detected Ion [M-H]⁻m/z 168.9909 asm.orgasm.org
ConfirmationComparison of retention time and mass spectrum to authentic 2-phospho-DL-lactate standard asm.orgasm.org

Hyperpolarized Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that enables real-time tracking of metabolic pathways. frontiersin.org This method dramatically enhances the NMR signal of a target molecule, allowing for the visualization of its conversion into other metabolites in vivo. nih.gov For phospholactate research, ¹³C-labeled phosphoenolpyruvate (B93156) (PEP) is used as a precursor, which is then converted to hyperpolarized 1-¹³C-phospholactate (PLAC) through Parahydrogen Induced Polarization (PHIP). nih.govacs.org

The PHIP process generates a massive signal enhancement, achieving ¹³C polarization levels of 1-2% and, with deuterated precursors, over 15%. nih.govresearchgate.netacs.org This allows for the detection of metabolic processes that are invisible to conventional NMR due to low metabolite concentrations. frontiersin.org The hyperpolarized phospholactate can be administered and its metabolic fate tracked, providing direct insight into enzyme kinetics and pathway fluxes. A key parameter is the longitudinal relaxation time (T₁), which dictates the time window for observation; for 1-¹³C-phospholactate, the T₁ has been measured at approximately 36 seconds, which is sufficient for observing rapid metabolic conversions. nih.gov

Table 2: Key Findings in Hyperpolarized ¹³C-Phospholactate Research
ParameterFindingReference
Hyperpolarization MethodParahydrogen Induced Polarization (PHIP) nih.govacs.org
Precursor1-¹³C-phosphoenolpyruvate (PEP) nih.govacs.org
Achieved ¹³C Polarization~1-2% (standard), >15.6% (deuterated) nih.govresearchgate.netacs.org
¹³C T₁ Relaxation Time~36 seconds (at 0.0475 T) nih.gov
ApplicationReal-time metabolic imaging and probing of biochemical pathways frontiersin.orgnih.gov

Genetic Manipulation and Mutagenesis in Model Organisms

A prominent example is the study of the enzyme phosphoglycolate phosphatase (PGP) in the malaria parasite Plasmodium falciparum. asm.orgnih.gov Researchers utilized targeted gene disruption to create a PGP-knockout parasite line (Δpgp). asm.org This genetic modification led to a significant accumulation of intracellular 2-phospholactate and another metabolite, 4-phosphoerythronate. asm.orgnih.gov The inability to dephosphorylate these compounds resulted in a marked reduction in the parasite's growth rate, demonstrating that PGP is essential for normal metabolic function and that phospholactate accumulation can be detrimental. asm.org These studies establish PGP as a "metabolite repair" enzyme responsible for detoxifying aberrant metabolites like phospholactate. nih.gov This approach directly links a specific gene to the regulation of phospholactate homeostasis.

Isotopic Labeling and Metabolomic Flux Analysis

Isotopic labeling is a cornerstone of metabolic research, providing a way to trace the flow of atoms through complex biochemical networks. mpg.defrontiersin.org This technique, known as metabolic flux analysis, allows for the quantification of the rates (fluxes) of metabolic pathways, rather than just the concentrations of metabolites. frontiersin.org

In the context of this compound, stable isotope tracers, such as ¹³C-labeled substrates, are introduced into a biological system. biorxiv.org The downstream metabolites become enriched with the isotope, and the specific labeling pattern can be analyzed by MS or NMR to deduce the metabolic pathways responsible for their production. frontiersin.org For example, to determine the origin of the 2-phospholactate that accumulated in the Δpgp P. falciparum mutants, researchers incubated the parasites with either ¹³C-labeled L-lactate or D-lactate. asm.orgbiorxiv.org Through targeted GC-MS analysis, they discovered that the phospholactate pool was significantly enriched only after incubation with D-lactate, indicating that in this organism, phospholactate is primarily synthesized from D-lactate, not L-lactate. asm.orgbiorxiv.org This finding was crucial in identifying the relevant metabolic pathway, pointing towards the methylglyoxal (B44143) detoxification pathway as the source of the D-lactate precursor. nih.govbiorxiv.org

Concluding Perspectives and Future Research Directions

Unresolved Questions in L-Phospholactate Biochemistry

Despite advances in metabolic research, several key questions regarding the biochemistry of this compound persist. These knowledge gaps represent critical areas for future investigation to fully elucidate the role of this compound in cellular metabolism and physiology.

A primary area of uncertainty is the complete spectrum of its metabolic roles and regulation . In animal cells, 2-phospho-L-lactate is considered a by-product of the enzyme pyruvate (B1213749) kinase. nih.gov However, research in organisms like Plasmodium falciparum suggests that it may also be an intermediate in a futile cycle of D-lactate phosphorylation and dephosphorylation, which could play a role in regulating ATP levels or acting as an allosteric regulator for other enzymes. nih.gov The precise physiological functions of this compound in mammalian systems are yet to be definitively established. nih.gov

Another significant unresolved aspect is the mechanism of This compound transport across cellular and mitochondrial membranes. Studies have suggested the existence of specific transporters for L-lactate, such as an L-lactate/H+ symporter in mitochondria, which are distinct from the monocarboxylate carrier. nih.gov However, the specific transporters responsible for the flux of this compound into and out of cells and their organelles have not been fully identified and characterized. Understanding these transport mechanisms is crucial for comprehending its metabolic integration and potential signaling functions.

Finally, the broader physiological relevance of this compound in different tissues and disease states is an open question. While its precursor, lactate (B86563), is increasingly recognized as a signaling molecule in the brain and other tissues, the potential signaling roles of this compound are largely unexplored. researchgate.netdntb.gov.ua Determining whether this compound acts as a metabolic biomarker or has direct signaling functions in various physiological and pathological conditions is a key area for future research.

Emerging Research Avenues and Methodological Innovations

The exploration of this compound biochemistry is being propelled by innovative technologies and novel research directions. These emerging avenues are poised to provide deeper insights into the functions and applications of this enigmatic metabolite.

One of the most promising emerging research avenues is the use of hyperpolarized this compound in magnetic resonance spectroscopy (MRS) . Hyperpolarization can increase the sensitivity of MRS by several orders of magnitude, enabling real-time, non-invasive imaging of metabolic pathways in vivo. nih.govnih.gov Hyperpolarized [1-¹³C]lactate has been used to study brain metabolism and the metabolic profiles of tumors. nih.govmdpi.com This technology holds significant potential for investigating the dynamics of this compound metabolism in both healthy and diseased states, offering a window into cellular bioenergetics.

Advanced analytical techniques are also revolutionizing the study of phosphorylated metabolites. Modern mass spectrometry (MS) methods provide the specificity and sensitivity required to identify and quantify low-abundance molecules like this compound from complex biological samples. nih.govunich.it Techniques such as phosphopeptide mapping and molecular dissociation are instrumental in characterizing phosphorylated proteins and can be adapted for the analysis of small molecule metabolites. nih.gov

Furthermore, Metabolic Flux Analysis (MFA) is a powerful computational and experimental approach to quantitatively track the flow of atoms through metabolic networks. nih.govhumanmetabolome.com By using stable isotope tracers, such as ¹³C-labeled glucose or glutamine, MFA can elucidate the contribution of different pathways to the synthesis and degradation of this compound. frontiersin.orgmdpi.com This methodology can help to unravel the complex metabolic network surrounding this compound and how it is altered in different conditions.

The potential of this compound as a biomarker for disease is another burgeoning area of investigation. Given the alterations in lactate metabolism observed in various diseases, including cancer and inflammatory conditions, it is plausible that this compound levels could also serve as a diagnostic or prognostic indicator. Future studies are likely to explore the correlation between this compound concentrations in biological fluids and the presence or progression of specific pathologies.

Q & A

Q. How should researchers design experiments to validate this compound’s role in disease models?

  • Methodological Answer : Use genetic knockout/knockdown models (e.g., CRISPR-Cas9) to assess phenotypic changes in this compound-deficient systems. Pair with isotopic tracing (¹³C-glucose) to track metabolic flux alterations. Ensure blinding and randomization in animal/cell studies to reduce bias .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Nonlinear regression (e.g., sigmoidal dose-response curves) with software (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and use bootstrap resampling for small sample sizes. Address outliers via Grubbs’ test or robust statistical models .

Q. How can researchers ensure compliance with journal guidelines when reporting this compound studies?

  • Methodological Answer : Follow standards like the Beilstein Journal’s protocols: include ≤5 compound syntheses in the main text, with additional data in supplements. Reference established characterization methods (e.g., Larsen et al.’s crystallography parameters) and avoid duplicating figures/tables in discussions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.